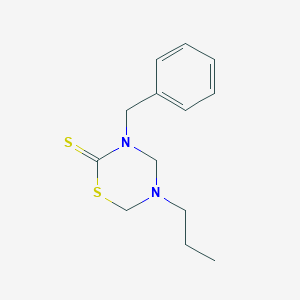
Decamethyltetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decamethyltetrasilane is an organosilicon compound with the chemical formula C10H30Si4 . It is a member of the oligosilane family, characterized by a silicon backbone with organic substituents. This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decamethyltetrasilane can be synthesized through the coupling of pentamethylchlorodisilane with lithium. This reaction typically occurs under controlled conditions to ensure the desired product is obtained . The general reaction is as follows: [ \text{2 (CH}_3\text{)_5SiCl + 2 Li} \rightarrow \text{(CH}_3\text{)_5Si-Si(CH}_3\text{)_5 + 2 LiCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar coupling reactions under optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Decamethyltetrasilane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of siloxanes.
Reduction: Typically involves the reduction of silicon-silicon bonds.
Substitution: Commonly involves the replacement of methyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Often involves reagents like oxygen or ozone.
Reduction: Can involve reagents such as lithium aluminum hydride.
Substitution: Typically uses halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Siloxanes and other silicon-oxygen compounds.
Reduction: Simplified silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Decamethyltetrasilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems due to its unique properties.
Industry: Utilized in the production of silicon-based materials and coatings.
Mecanismo De Acción
The mechanism by which decamethyltetrasilane exerts its effects involves interactions with various molecular targets. The silicon backbone allows for unique interactions with other molecules, facilitating reactions that are not typically observed with carbon-based compounds. These interactions can lead to the formation of new bonds and structures, making this compound a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
Octamethyltrisilane: Another oligosilane with a shorter silicon backbone.
Hexamethyldisilane: A simpler silane with only two silicon atoms.
Decamethyltetrasiloxane: Similar structure but with oxygen atoms incorporated into the backbone.
Uniqueness: Decamethyltetrasilane is unique due to its longer silicon backbone and the presence of ten methyl groups, which provide distinct chemical properties and reactivity compared to its shorter counterparts. This makes it particularly useful in applications requiring specific silicon-based interactions and modifications.
Propiedades
Número CAS |
865-76-9 |
|---|---|
Fórmula molecular |
C10H30Si4 |
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
[dimethyl(trimethylsilyl)silyl]-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C10H30Si4/c1-11(2,3)13(7,8)14(9,10)12(4,5)6/h1-10H3 |
Clave InChI |
WYNNMDYMPQMXFH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)
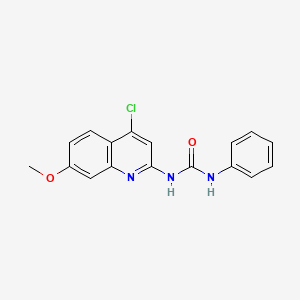


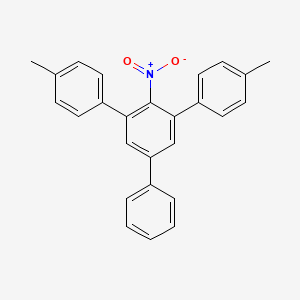

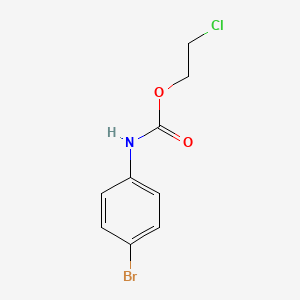


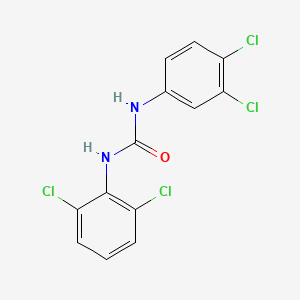
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)

